molecular formula C13H24N2O2 B1342474 4-(Boc-amino)-1-cyclopropyl-piperidine CAS No. 534595-68-1

4-(Boc-amino)-1-cyclopropyl-piperidine

Cat. No. B1342474
CAS RN: 534595-68-1
M. Wt: 240.34 g/mol
InChI Key: QHPWESLNMUXZMX-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-cyclopropyl-piperidine is an organic compound that is used as a building block in chemical synthesis . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The synthesis of Boc-protected amines, such as 4-(Boc-amino)-1-cyclopropyl-piperidine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods have been developed for the Boc protection of amines, including catalyst-free methods and methods using various solvents .


Chemical Reactions Analysis

The Boc group in 4-(Boc-amino)-1-cyclopropyl-piperidine is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . The Boc group can also be removed using mild acidolysis .

Scientific Research Applications

BOC Protection of Amines

The compound is used in the BOC protection of amines . This process is an efficient and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Solid Phase Synthesis of Peptides

“4-(Boc-amino)-1-cyclopropyl-piperidine” is used to protect amine in the solid phase synthesis of peptides . This process is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .

Preparation of Pharmaceutical Compounds

The compound is a chemical reagent used in the preparation of pharmaceutical compounds .

Synthesis of Bromodomain Inhibitors

It is used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which are important in the regulation of gene expression. Inhibitors of bromodomains have potential therapeutic applications in a variety of conditions, including cancer and inflammation .

HepG2 Cell Cycle Inhibitors

The compound is used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy . HepG2 is a human liver cancer cell line, and inhibitors of the cell cycle can prevent the cells from proliferating, which is a potential strategy for cancer treatment .

properties

IUPAC Name

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPWESLNMUXZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609857
Record name tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-1-cyclopropyl-piperidine

CAS RN

534595-68-1
Record name tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.0 g (0.0699 mol) piperidin-4-yl-carbamic acid tert-butyl ester in 500 mL abs. MeOH 250 g of dried molecular sieves 3 Å were added. Under argon 39.9 mL (0.699 mol) acetic acid and 52.5 mL (0.262 mol) (1-ethoxy-cyclopropoxy)-trimethyl-silane were added. Finally 314.5 mL (0.3145 mol) of a 1 M NaCNBH3-solution in THF were added dropwise. After 20 min at room temperature the reaction mixture was stirred for 6 h at 60° C. The mixture was filtered over “Celite”. The filtrate was concentrated under reduced pressure. The resulting residue was taken up in 700 mL ethyl acetate and washed with 250 mL of a 1 M NaOH-solution. The aqueous layer was extracted with 300 mL ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated under vacuo to give crude (1-cyclopropyl-piperidin-4-yl)-carbamic acid tert-butyl ester as a colorless solid.
Quantity
14 g
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reactant
Reaction Step One
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250 g
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52.5 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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